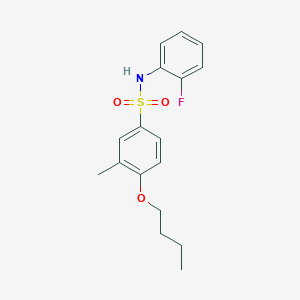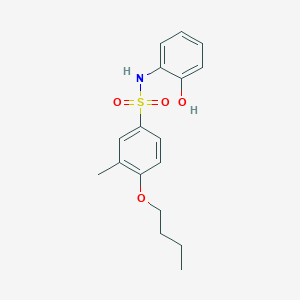
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide, also known as NSC 743380, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has shown promising results in various scientific research applications. It has been found to have anticancer properties and has been studied in the treatment of various types of cancer such as breast cancer, lung cancer, and prostate cancer. This compound 743380 has also been studied as a potential treatment for inflammatory bowel disease and multiple sclerosis. In addition, it has been found to have antibacterial properties and has been studied in the treatment of bacterial infections.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 is not fully understood. However, it has been found to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of cancer cell growth and survival. This compound 743380 has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects
This compound 743380 has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound 743380 has been found to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, there are some limitations to its use in lab experiments. This compound 743380 has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380. One direction is to study its potential use in combination with other anticancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand its mechanism of action and to develop more effective analogs of this compound 743380.
Conclusion
In conclusion, this compound 743380 is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound 743380 has been found to have anticancer and antibacterial properties, and has been studied in the treatment of various types of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of CAIX and topoisomerase II. This compound 743380 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound 743380, including its potential use in combination with other drugs and in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-5-chloro-2-methoxybenzenesulfonamide 743380 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with sec-butylamine. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound 743380.
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-8(2)13-17(14,15)11-7-9(12)5-6-10(11)16-3/h5-8,13H,4H2,1-3H3 |
Clave InChI |
RFAISNSJHTTYKN-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)






![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)

